molecular formula C11H12N2O B055192 (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol CAS No. 124344-98-5

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

Cat. No. B055192
M. Wt: 188.23 g/mol
InChI Key: ZMDMCKKOZJKHKG-UHFFFAOYSA-N
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Description

“(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol” is a member of pyrazoles and a ring assembly . It is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .


Molecular Structure Analysis

The molecular formula of “(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol” is C11H12N2O . The InChI string is InChI=1S/C11H12N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 . The Canonical SMILES is CN1C(=CC(=N1)CO)C2=CC=CC=C2 .


Physical And Chemical Properties Analysis

The molecular weight of “(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol” is 188.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 188.094963011 g/mol . The topological polar surface area is 38 Ų .

Scientific Research Applications

  • Synthesis and Crystal Structures :

    • Synthesis techniques and crystal structures of similar pyrazole derivatives have been a major focus. For instance, the synthesis and characterization of compounds like "(5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone" involve techniques like NMR, MS, and IR spectra data, and X-ray diffraction (Cao, Dong, Shen, & Dong, 2010).
  • Biological Activities :

    • Various pyrazole derivatives have been explored for their biological activities, including antimicrobial properties. For example, derivatives synthesized by condensing chalcones with isoniazid showed significant antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).
    • Other derivatives have exhibited potential as herbicides and insecticides (Wang, Wu, Liu, Li, Song, & Li, 2015).
  • Material Science Applications :

    • Pyrazole derivatives have been used in material science, particularly in corrosion inhibition. For example, certain pyrazole derivatives demonstrated significant inhibition efficiency for mild steel in hydrochloric acid solution (Yadav, Sinha, Sarkar, & Tiwari, 2015).
  • Chemical Properties and Applications :

    • Research into the chemical properties of these compounds has led to applications in various fields, including organic synthesis and chemical reactions. For instance, the study of a Ni(II) complex with a ligand derived from a pyrazole demonstrated interesting structural properties (Vafazadeh, Mansouri, & Willis, 2020).
  • Photochemical Studies :

    • The photochemistry of phenyl-substituted 1-methylpyrazoles has been explored, revealing insights into phototransposition mechanisms and the formation of various intermediates and products (Pavlik & Kebede, 1997).

properties

IUPAC Name

(1-methyl-5-phenylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDMCKKOZJKHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559287
Record name (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol

CAS RN

124344-98-5
Record name (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred suspension of sodium borohydride (1.28 g) in dry tetrahydrofuran (80 mL) was treated with calcium chloride (1.88 g). The mixture was stirred for 1 hour then treated with a solution of ethyl 1-methyl-5-phenylpyrazol-3-ylcarboxylate (5.2 g, prepared according to the procedure described by Martins et al., J. Heterocycl. Chem. (1999), 36(1), 217-220) in dry tetrahydrofuran (40 mL). After stirring at room temperature for 3 days and at reflux temperature for 8 hours the mixture was treated with sodium hydroxide solution (50 mL, 1N). This mixture was stirred at room temperature for 1 hour, then evaporated to remove the organic solvents and then extracted three times with dichloromethane (140 mL). The combined extracts were washed with water, then dried over magnesium sulfate and then evaporated to give the title compound as a white solid, m.p. 95-99° C.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhu, M Zhou, X Cheng, H Wang, Y Li… - Journal of Medicinal …, 2023 - ACS Publications
As a member of purinoceptors, the P2Y 6 receptor (P2Y 6 R) plays a crucial role in modulating immune signals and has been considered as a potential therapeutic target for …
Number of citations: 3 pubs.acs.org

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